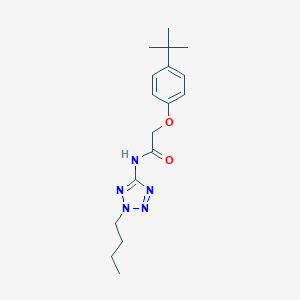![molecular formula C16H13N5O2S B237710 N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)
N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins that are involved in disease processes. For example, in cancer cells, it may inhibit the activity of enzymes that promote cell growth and division, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide have been studied in various cell and animal models. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide in lab experiments is its potential to target specific enzymes or proteins involved in disease processes. This could lead to the development of more effective and targeted therapies. However, a limitation of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for research on N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Another direction is to explore its potential as a pesticide for agricultural applications. In the materials science field, there is potential for the development of organic electronic devices using this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
In conclusion, N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesis Methods
The synthesis of N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide involves several steps. The starting materials are 2-methyl-4-nitroaniline and 3-methyl-1,2,4-triazole-5-thiol. These are reacted with potassium carbonate and dimethylformamide to yield the intermediate product. This is then reacted with furfurylamine and trifluoroacetic acid to produce the final product.
Scientific Research Applications
N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In the agricultural industry, it has been studied as a potential pesticide. In the materials science field, it has been investigated for its potential use in the development of organic electronic devices.
properties
Product Name |
N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide |
|---|---|
Molecular Formula |
C16H13N5O2S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H13N5O2S/c1-9-8-11(15-20-21-10(2)18-19-16(21)24-15)5-6-12(9)17-14(22)13-4-3-7-23-13/h3-8H,1-2H3,(H,17,22) |
InChI Key |
CPXDAUMNORDHNW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=CO4 |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)



![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)

![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)



